2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
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Overview
Description
2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a fluorophenyl group, a methylpiperazinyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide.
Piperazine Introduction: The intermediate is then reacted with 1-methylpiperazine under basic conditions to introduce the piperazinyl group, resulting in 2-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide.
Nitration: The final step involves the nitration of the benzamide moiety using a mixture of concentrated sulfuric acid and nitric acid to yield the target compound, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(4-fluorophenyl)ethyl)-4-nitrobenzamide: Lacks the piperazinyl group.
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide: Lacks the chloro group.
2-chloro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide: Lacks the nitro group.
Uniqueness
The presence of the chloro, fluorophenyl, methylpiperazinyl, and nitro groups in 2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O3/c1-24-8-10-25(11-9-24)19(14-2-4-15(22)5-3-14)13-23-20(27)17-7-6-16(26(28)29)12-18(17)21/h2-7,12,19H,8-11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOOBJOLFDFKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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